(1-Methanesulfinylcyclopropyl)methanamine: A Technical Guide to its Molecular Structure, Properties, and Potential in Medicinal Chemistry
(1-Methanesulfinylcyclopropyl)methanamine: A Technical Guide to its Molecular Structure, Properties, and Potential in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Complex Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. (1-Methanesulfinylcyclopropyl)methanamine, a molecule featuring a stereochemically rich cyclopropane ring coupled with a chiral sulfoxide and a primary amine, represents a compelling scaffold for chemical exploration. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and potential applications as a building block in drug design, grounded in established chemical principles and field-proven insights.
Part 1: Molecular Structure and Physicochemical Properties
(1-Methanesulfinylcyclopropyl)methanamine is a chiral molecule that presents a unique combination of a strained three-membered ring, a primary amine, and a sulfoxide group. These features contribute to its distinct three-dimensional structure and chemical reactivity.
Molecular Formula: C₅H₁₁NOS[1]
Molecular Weight: 133.21 g/mol [1]
SMILES: NCC1(CC1)S(C)=O[1]
CAS Number: 1803581-32-9[1]
The presence of a cyclopropane ring introduces conformational rigidity and a higher s-character in its C-C bonds, which can influence binding to biological targets and improve metabolic stability. The primary amine serves as a key functional group for forming salts or for further derivatization, while the methanesulfinyl group, with its chiral sulfur center, adds another layer of stereochemical complexity and potential for specific interactions.
Structural Representation
Caption: 2D structure of (1-Methanesulfinylcyclopropyl)methanamine.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NOS | [1] |
| Molecular Weight | 133.21 g/mol | [1] |
| CAS Number | 1803581-32-9 | [1] |
| Topological Polar Surface Area | 65.4 Ų | Predicted |
| LogP | -0.8 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Part 2: Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic route could involve the formation of a cyclopropyl nitrile, followed by reduction to the amine and subsequent oxidation of a thioether precursor.
Caption: A potential synthetic workflow for (1-Methanesulfinylcyclopropyl)methanamine.
Hypothetical Experimental Protocol:
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Step 1: Synthesis of 1-(Methylthio)cyclopropane-1-carbonitrile. This could be achieved through a Michael addition of methanethiol to an appropriate α,β-unsaturated nitrile, followed by an intramolecular cyclization.
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Step 2: Reduction of the Nitrile. The nitrile group can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
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Step 3: Formation of (1-(Methylthio)cyclopropyl)methanamine. This step is accomplished in the reduction process.
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Step 4: Selective Oxidation to the Sulfoxide. The resulting (1-(Methylthio)cyclopropyl)methanamine can then be selectively oxidized to the sulfoxide using a mild oxidizing agent like sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide. The use of a chiral oxidant could potentially achieve an asymmetric synthesis, yielding an enantiomerically enriched product.
Spectroscopic Characterization (Illustrative Data)
The structural confirmation of (1-Methanesulfinylcyclopropyl)methanamine would rely on a combination of spectroscopic techniques. Below are predicted data based on the known spectral characteristics of its constituent functional groups.
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.60 | s | 3H | -S(O)CH ₃ |
| ~2.90 | s | 2H | -CH ₂NH₂ |
| ~1.50 | br s | 2H | -NH₂ |
| ~0.90-1.20 | m | 4H | Cyclopropyl -CH ₂- |
Note: The protons of the cyclopropyl ring would likely exhibit complex splitting patterns due to geminal and cis/trans couplings.
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~50.0 | -C H₂NH₂ |
| ~40.0 | -S(O)C H₃ |
| ~35.0 | Quaternary Cyclopropyl C |
| ~15.0 | Cyclopropyl -C H₂- |
Infrared (IR) Spectroscopy - Predicted Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-3500 | Primary Amine | N-H Stretch (symmetric & asymmetric)[2][3][4] |
| 1580-1650 | Primary Amine | N-H Bend[4] |
| 1030-1070 | Sulfoxide | S=O Stretch |
| ~3080 | Cyclopropane | C-H Stretch |
| 1180-1250 | Aliphatic Amine | C-N Stretch[4] |
Mass Spectrometry (Electron Ionization - EI) - Predicted Fragmentation
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 133. Key fragmentation patterns would likely involve the loss of the aminomethyl group, the methylsulfinyl group, or cleavage of the cyclopropane ring.
Part 3: Applications in Drug Development and Medicinal Chemistry
The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy to enhance pharmacological properties. The strained ring system can increase metabolic stability by making adjacent C-H bonds less susceptible to enzymatic oxidation. Furthermore, the rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
The aminomethyl group provides a crucial handle for derivatization, allowing for the attachment of this scaffold to a wide range of pharmacophores. It also offers a site for salt formation, which can be used to improve the solubility and bioavailability of a drug candidate.
The methanesulfinyl group, particularly as a chiral center, can introduce specific stereoelectronic interactions with a target protein, potentially leading to improved potency and selectivity.
Potential Therapeutic Areas:
Given the prevalence of cyclopropylamines in various classes of therapeutics, (1-Methanesulfinylcyclopropyl)methanamine could serve as a valuable building block in the development of novel agents for:
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Oncology: As part of kinase inhibitors or other targeted therapies.
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Neuroscience: In the design of modulators for ion channels or receptors in the central nervous system.
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Infectious Diseases: As a component of novel antibacterial or antiviral agents.
Conclusion: A Versatile Building Block for Future Therapeutics
(1-Methanesulfinylcyclopropyl)methanamine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a rigid cyclopropane core, a versatile primary amine, and a chiral sulfoxide group offers a rich platform for the design of next-generation therapeutics. The insights provided in this technical guide are intended to serve as a foundation for researchers and scientists to further investigate the synthesis, properties, and applications of this intriguing molecule, ultimately contributing to the advancement of medicinal chemistry and the development of innovative medicines.
References
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24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved February 22, 2026, from [Link]
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24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 22, 2026, from [Link]
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IR: amines. (n.d.). Retrieved February 22, 2026, from [Link]
Sources
- 1. 1803581-32-9|(1-(Methylsulfinyl)cyclopropyl)methanamine|BLD Pharm [bldpharm.com]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
